molecular formula C22H23N3O2 B2826507 2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 885952-11-4

2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2826507
CAS RN: 885952-11-4
M. Wt: 361.445
InChI Key: HYMYUGHIQVOBAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, pyrimidine derivatives can be synthesized through various methods . For example, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The benzylpiperidin-1-yl, methyl, and carbaldehyde groups are attached to this ring.

Scientific Research Applications

Multicomponent Reactions (MCRs)

2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: and related indole derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy, combining more than two starting materials in a single step. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Researchers have explored the compound’s role in MCRs from 2014 to 2021, particularly in assembling pharmaceutically interesting scaffolds .

Antioxidant Properties

Indole derivatives, including our compound of interest, exhibit antioxidant activity. Their ability to scavenge free radicals makes them valuable in combating oxidative stress-related diseases .

Antibiotic and Antimicrobial Activity

The indole nucleus contributes to antibiotic and antimicrobial properties. Researchers have investigated its potential in inhibiting bacterial growth and preventing infections .

Anti-Inflammatory Effects

Indole derivatives, including our compound, possess anti-inflammatory properties. These molecules may modulate inflammatory pathways and hold promise for managing inflammatory conditions .

Anticancer Potential

The indole scaffold has attracted attention in cancer research. Our compound’s derivatives could serve as precursors for developing novel anticancer agents. Researchers explore their effects on cancer cell lines and potential mechanisms of action .

Protein Kinase Inhibition

Certain indole derivatives act as protein kinase inhibitors. These molecules play a crucial role in regulating cellular processes and signaling pathways. Investigating their impact on specific kinases can lead to therapeutic insights .

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-6-5-11-25-20(16)23-21(19(15-26)22(25)27)24-12-9-18(10-13-24)14-17-7-3-2-4-8-17/h2-8,11,15,18H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMYUGHIQVOBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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